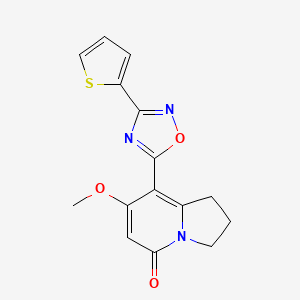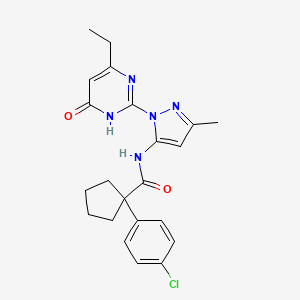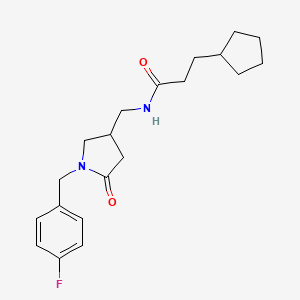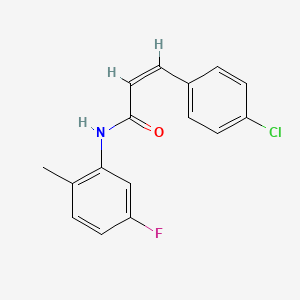
7-methoxy-8-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-8-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one is a useful research compound. Its molecular formula is C15H13N3O3S and its molecular weight is 315.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Properties
Aldose Reductase Inhibition and Topical Application for Visual Impairment : Research by La Motta et al. (2008) explored the synthesis and testing of various 1,2,4-oxadiazol-5-yl-acetic acids for their ability to inhibit aldose reductase. The lead compound showed promise in preventing cataract development in galactosemic rats when used as an eye-drop solution, pointing towards potential applications in visual impairment treatments (La Motta et al., 2008).
Anticonvulsant Activity : Tsitsa et al. (1989) described the synthesis of new bisubstituted 1,3,4-oxadiazoles, highlighting their significant anticonvulsant potency. This suggests potential applications in neurology and the treatment of seizure disorders (Tsitsa et al., 1989).
Antimicrobial and Antiproliferative Activity : Kaya et al. (2017) focused on designing and synthesizing oxadiazole derivatives for evaluating their in vitro antimicrobial activity against various bacteria and fungi. One compound specifically exhibited high inhibitory activity against human tumor cell lines, indicating its potential as a chemotherapeutic agent (Kaya et al., 2017).
Antioxidant and Antibacterial Evaluation : Anusevičius et al. (2015) synthesized 1-(4-methoxyphenyl)pyrrolidin-2-ones with various heterocyclic fragments, including oxadiazole, and analyzed them for antioxidant and antibacterial activities. This work contributes to the potential application of these compounds in combating oxidative stress and bacterial infections (Anusevičius et al., 2015).
Synthesis and Cytotoxic Evaluation as Anticancer Agents : Chaaban et al. (2014) synthesized new oxadiazoline-substituted naphthalenyl acetates and evaluated their in vitro anticancer activity. Two derivatives showed significant activity against all tested cancer cell lines, suggesting their use as potential anticancer drugs (Chaaban et al., 2014).
Additional Applications
Synthesis of Novel Derivatives for Therapeutic Use : Yakantham et al. (2019) synthesized and tested new thiazol-4-amine derivatives for anticancer activity. These compounds demonstrated good to moderate activity on various human cancer cell lines, underscoring their potential as therapeutic agents (Yakantham et al., 2019).
Molecular and Crystal Structural Analysis : Khan et al. (2014) reported the crystal and molecular structures of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones, providing insights into their solid-state molecular packing arrangements. This research aids in the understanding of structural properties essential for drug design (Khan et al., 2014).
Propriétés
IUPAC Name |
7-methoxy-8-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-2,3-dihydro-1H-indolizin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-20-10-8-12(19)18-6-2-4-9(18)13(10)15-16-14(17-21-15)11-5-3-7-22-11/h3,5,7-8H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAOTLDWYYOVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine 2HCl](/img/structure/B2602458.png)
![N-[cyano(2-fluorophenyl)methyl]-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B2602460.png)
![5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2602464.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide](/img/structure/B2602468.png)


![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2602471.png)



![3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2602475.png)

![4-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602480.png)
